molecular formula C13H19N3O2 B8582651 1-methyl-4-[2-(4-nitrophenyl)ethyl]piperazine

1-methyl-4-[2-(4-nitrophenyl)ethyl]piperazine

Cat. No.: B8582651
M. Wt: 249.31 g/mol
InChI Key: AXJGCKASOUFIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-[2-(4-nitrophenyl)ethyl]piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to the piperazine ring via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-[2-(4-nitrophenyl)ethyl]piperazine typically involves the following steps:

    Nitration of Phenyl Ethylamine: The starting material, phenyl ethylamine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group onto the phenyl ring.

    Alkylation: The nitrated phenyl ethylamine is then reacted with 1-methylpiperazine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-methyl-4-[2-(4-nitrophenyl)ethyl]piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as halides or alkyl groups.

    Oxidation: The piperazine ring can be oxidized under strong oxidizing conditions to form N-oxides.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Alkyl halides, sodium iodide in acetone.

    Oxidation: Potassium permanganate, hydrogen peroxide.

Major Products:

    Reduction: 1-Methyl-4-[2-(4-amino-phenyl)-ethyl]-piperazine.

    Substitution: 1-Methyl-4-[2-(4-halophenyl)-ethyl]-piperazine.

    Oxidation: Piperazine N-oxide derivatives.

Scientific Research Applications

1-methyl-4-[2-(4-nitrophenyl)ethyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with neurotransmitter receptors.

    Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: The compound is investigated for its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-methyl-4-[2-(4-nitrophenyl)ethyl]piperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperazine ring can interact with neurotransmitter receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Methyl-4-[2-(3-nitro-phenyl)-ethyl]-piperazine: Similar structure but with the nitro group in the meta position.

    1-Methyl-4-[2-(4-amino-phenyl)-ethyl]-piperazine: Reduction product with an amino group instead of a nitro group.

    1-Methyl-4-[2-(4-halophenyl)-ethyl]-piperazine: Substitution product with a halogen atom replacing the nitro group.

Uniqueness: 1-methyl-4-[2-(4-nitrophenyl)ethyl]piperazine is unique due to the presence of the nitro group in the para position, which influences its electronic properties and reactivity. This specific arrangement allows for distinct interactions with biological targets and chemical reagents, making it valuable for various applications.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

1-methyl-4-[2-(4-nitrophenyl)ethyl]piperazine

InChI

InChI=1S/C13H19N3O2/c1-14-8-10-15(11-9-14)7-6-12-2-4-13(5-3-12)16(17)18/h2-5H,6-11H2,1H3

InChI Key

AXJGCKASOUFIMD-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(2-Bromo-ethyl)-4-nitro-benzene (0.9 g, 3.9 mmol) was added to a mixture of 1-methyl-piperazine (520 μL, 4.7 mmol) and potassium carbonate (1 g, 4.7 mmol) in 5 mL of DMSO. The mixture was stirred at 100° C. for 2 hour. After cooling to room temperature, the mixture was extracted into ethyl acetate (EtOAc), washed with water, brine and then dried with sodium sulfate (Na2SO4). Removal of the solvent and chromatography on silica, eluting with EtOAc/CH3OH/NH4OH (10:1:0.1, v/v), gave 850 mg of 1-methyl-4-[2-(4-nitro-phenyl)-ethyl]-piperazine, which was converted to the title compound under normal hydrogenation conditions. The title compound was obtained as a yellow solid (780 mg, 91%). 1H NMR (400 MHz, CDCl3) δ (ppm): 6.98 (d, J=8.3 Hz, 2H), 6.61 (d, J=8.3 Hz, 2H), 3.57 (br, 2H), 2.71 (br, 12H), 2.43 (br, 3H).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
520 μL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.